molecular formula C15H21NO4 B8123896 3-(5-Hydroxy-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(5-Hydroxy-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8123896
M. Wt: 279.33 g/mol
InChI Key: KFHKERHPNSJQFM-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an azetidine ring, a hydroxyphenyl group, and a tert-butyl ester moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The synthesis begins with the preparation of 5-hydroxy-2-methylphenol through a series of reactions involving methylation and hydroxylation.

    Coupling with Azetidine: The hydroxyphenyl intermediate is then coupled with azetidine-1-carboxylic acid tert-butyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-(5-oxo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 3-(5-hydroxy-2-methylphenoxy)-azetidine-1-carbinol.

    Substitution: Formation of various substituted azetidine derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the azetidine ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenoxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a hydroxy group at the para position.

    3-(5-Hydroxy-2-methoxyphenoxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

3-(5-Hydroxy-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This compound’s unique structure may result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(5-hydroxy-2-methylphenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-6-11(17)7-13(10)19-12-8-16(9-12)14(18)20-15(2,3)4/h5-7,12,17H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHKERHPNSJQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)OC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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